Thiolutin

Catalog No.
S545239
CAS No.
87-11-6
M.F
C8H8N2O2S2
M. Wt
228.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiolutin

CAS Number

87-11-6

Product Name

Thiolutin

IUPAC Name

N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)acetamide

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

InChI

InChI=1S/C8H8N2O2S2/c1-4(11)9-6-7-5(3-13-14-7)10(2)8(6)12/h3H,1-2H3,(H,9,11)

InChI Key

MHMRAFONCSQAIA-UHFFFAOYSA-N

SMILES

Array

solubility

0.21 mg/mL

Synonyms

Thiolutin; Acetopyrrothin; NSC 3927; NSC-3927; NSC3927.

Canonical SMILES

CC(=O)NC1=C2C(=CSS2)N(C1=O)C

The exact mass of the compound Thiolutin is 228.0027 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3927. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Thiolutin (CAS 87-11-6) is a naturally occurring dithiolopyrrolone antibiotic characterized by a redox-sensitive intramolecular disulfide bond. Originally classified as a reversible inhibitor of DNA-dependent RNA polymerases, recent structural and biochemical characterizations define it as a pro-chelator that, upon intracellular reduction, selectively coordinates zinc ions [1]. This mechanism enables potent inhibition of JAMM (JAB1/MPN/Mov34) domain-containing metalloproteases, including the proteasomal deubiquitinase RPN11 (PSMD14) [2]. For scientific procurement and assay design, Thiolutin is primarily sourced for two distinct workflows: as a rapidly reversible transcriptional arrest agent in eukaryotic models where classical inhibitors fail due to cell wall impermeability, and as a targeted small-molecule probe for ubiquitin-proteasome system (UPS) research.

Substituting Thiolutin with generic transcription inhibitors or broad-spectrum metal chelators frequently compromises assay viability in eukaryotic models. Classical transcriptional inhibitors like Actinomycin D are highly effective in mammalian cells but fail in fungal and yeast models due to profound membrane impermeability; Actinomycin D remains inactive against Candida albicans even at concentrations up to 2,000 µg/mL, whereas Thiolutin achieves complete transcriptional arrest at 10–20 µg/mL [1]. Furthermore, substituting Thiolutin with its closest structural analog, Holomycin (which lacks an N-methyl group), alters the intracellular redox interaction. Holomycin fails to deplete cellular glutathione in yeast and lacks the potent antifungal activity characteristic of Thiolutin [2]. Finally, while generic zinc chelators like 1,10-phenanthroline can inhibit metalloproteases, Thiolutin offers a targeted IC50 in the sub-micromolar range for specific JAMM-family deubiquitinases (e.g., RPN11), making broad-spectrum chelators an inadequate substitute for precise proteasomal pathway mapping [3].

Eukaryotic Cell Permeability and Transcriptional Arrest

In assays requiring transcriptional arrest for mRNA half-life determination in yeast (Candida albicans and Saccharomyces cerevisiae), Thiolutin demonstrates critical permeability advantages over standard benchmarks. While Actinomycin D is commonly procured for mammalian transcription blockade, it fails to penetrate yeast cell walls, showing 0% growth inhibition at concentrations up to 2,000 µg/mL [1]. In contrast, Thiolutin achieves complete transcriptional arrest at 10–20 µg/mL in C. albicans and 2–4 µg/mL in S. cerevisiae [1].

Evidence DimensionMinimum concentration for transcriptional arrest in C. albicans
Target Compound Data10-20 µg/mL
Comparator Or BaselineActinomycin D (>2,000 µg/mL, inactive)
Quantified Difference>100-fold higher effective potency due to permeability
ConditionsIn vivo mRNA half-life assay, C. albicans CAI-4 strain in YPD medium

Procuring Thiolutin is mandatory for mRNA decay studies in fungi where standard mammalian transcription inhibitors cannot cross the cell wall.

Targeted JAMM Metalloprotease (RPN11) Inhibition

Thiolutin functions as a highly potent inhibitor of the JAMM metalloprotease family, specifically targeting the 19S proteasome deubiquitinase RPN11 (PSMD14). Quantitative profiling demonstrates that the reduced form of Thiolutin inhibits RPN11 with an IC50 of 0.53 µM [1]. It also inhibits related JAMM proteases such as BRCC36 (IC50 = 0.79 µM), AMSH (IC50 = 3.96 µM), and CSN5 (IC50 = 6.16 µM) [1]. This sub-micromolar efficacy against RPN11 differentiates it from non-specific zinc chelators and establishes it as a specialized tool for ubiquitin-proteasome system (UPS) disruption.

Evidence DimensionInhibitory concentration (IC50) against JAMM proteases
Target Compound Data0.53 µM (RPN11) / 0.79 µM (BRCC36)
Comparator Or BaselineCSN5 (6.16 µM) / AMSH (3.96 µM)
Quantified Difference7.5-fold to 11.6-fold selectivity for RPN11/BRCC36 over CSN5
ConditionsIn vitro JAMM metalloprotease cleavage assays

Provides researchers with a quantifiable, sub-micromolar small-molecule inhibitor for isolating RPN11-dependent deubiquitination events in proteasome studies.

Structural Analog Differentiation: Antifungal Activity vs. Holomycin

Thiolutin and Holomycin share a dithiolopyrrolone core, differing only by an N-methyl group present in Thiolutin. This structural variance fundamentally alters their utility in eukaryotic models. Head-to-head disk diffusion assays reveal that while both compounds exhibit broad-spectrum antibacterial activity, Holomycin (20 µg) produces no zone of inhibition against Saccharomyces cerevisiae or Candida kefyr, whereas Thiolutin possesses potent antifungal activity [1]. Furthermore, Thiolutin actively depletes cellular glutathione in yeast, a mechanism absent in Holomycin [2].

Evidence DimensionAntifungal activity (S. cerevisiae growth inhibition)
Target Compound DataActive (potent growth inhibition)
Comparator Or BaselineHolomycin (Inactive at 20 µg)
Quantified DifferenceAbsolute presence vs. absence of antifungal efficacy
ConditionsDisk diffusion assay (20 µg compound) on seeded yeast plates

Buyers cannot substitute Holomycin for Thiolutin in eukaryotic or fungal assays, as the N-methylation is strictly required for yeast permeability and redox-mediated activity.

Inhibition of Endothelial Cell Adhesion and Angiogenesis

Beyond its role in transcription and proteasome modulation, Thiolutin is a potent inhibitor of endothelial cell adhesion. In screening assays for low-molecular-weight natural products, Thiolutin inhibited the adhesion of human umbilical vein endothelial cells (HUVECs) to vitronectin with an IC50 of 0.83 µM [1]. This was the most effective inhibition observed among tested pyrrothine group compounds (including aureothricin and thioaurin), directly correlating with its ability to suppress tumor cell-induced angiogenesis in vivo [1].

Evidence DimensionInhibition of HUVEC adhesion to vitronectin (IC50)
Target Compound Data0.83 µM
Comparator Or BaselineOther pyrrothines (Aureothricin, Thioaurin)
Quantified DifferenceHighest potency in class for HUVEC adhesion blockade
ConditionsIn vitro HUVEC-vitronectin adhesion assay

Validates Thiolutin as a primary procurement choice for researchers requiring a low-molecular-weight chemical probe for anti-angiogenic and endothelial adhesion models.

Eukaryotic mRNA Half-Life Determination

Due to its ability to rapidly and reversibly arrest transcription in cells entirely impermeable to Actinomycin D, Thiolutin is the standard reagent for quantifying mRNA decay rates in Saccharomyces cerevisiae and Candida albicans [1].

JAMM Metalloprotease and Proteasome Inhibition Assays

Thiolutin is utilized as a selective, sub-micromolar chemical probe to inhibit RPN11 (PSMD14), enabling the study of ubiquitin-proteasome system dynamics, aggresome formation, and deubiquitinase-targeted cancer therapeutics [2].

Anti-Angiogenesis and Endothelial Adhesion Modeling

Procured for vascular biology research to selectively block HUVEC adhesion to vitronectin and study the reduction of paxillin in tumor-driven vascular outgrowth models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

228.00271985 Da

Monoisotopic Mass

228.00271985 Da

Boiling Point

152.00 to 156.00 °C. @ 17.00 mm Hg

Heavy Atom Count

14

Appearance

Solid powder

Melting Point

273 - 276 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

02C005Q20B

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

87-11-6

Wikipedia

Thiolutin

Dates

Last modified: 08-15-2023

The final acylation step in aromatic dithiolopyrrolone biosyntheses: identification and characterization of the first bacterium N-benzoyltransferase from Saccharothrix algeriensis NRRL B-24137

S Saker, S Chacar, F Mathieu
PMID: 25837505   DOI: 10.1016/j.enzmictec.2015.02.005

Abstract

The last step in the biosynthesis of dithiolopyrrolone antibiotics was thought to involve the transfer of acyl group from acyl-CoA to pyrrothine/holothin core. In Saccharothrix algeriensis NRRL B-24137, two acyltransferases, an acetyltransferase and a benzoyltransferase were proposed to catalyze this step. We have previously identified, in Sa. algeriensis genome, two open read frames, actA and actB patiently encoded these enzymes. This study focuses primarily on the characterization of the protein encoded by actA. After cloning and expressing of actA in Escherichia coli BL21, the recombinant protein encoded by actA was purified. Selectivity of ActA for pyrrothine/holothin as substrate and different acyl-CoA as co-substrate was evaluated using two acyls-groups, linear and aromatic. The enzyme was shown to prefer aromatic groups over linear groups as donor group; further neither product nor transfer was observed for linear groups. Therefore ActA has been determined to be a pyrrothine/holothin N-benzoyltransferase which can either pyrrothine (Km of 72μM) or holothin (Km of 129.5μM) as substrates and benzoyl-CoA (Km of 348.65 and 395.28μM) as co-substrates for pyrrothine and holothin, respectively. The optimum pH and temperature has been shown to be 8, 40°C, respectively. ActA is the first enzyme characterized as N-benzoyltransferase in bacteria.


Identification of two putative acyltransferase genes potentially implicated in dithiolopyrrolone biosyntheses in Saccharothrix algeriensis NRRL B-24137

S Saker, A Lebrihi, F Mathieu
PMID: 24723205   DOI: 10.1007/s12010-014-0896-0

Abstract

The dithiolopyrrolone class of antibiotics has been known to display bacteriostatic activity against both Gram-positive and Gram-negative bacteria and exert other biological activities. Acyltransferase activities are proposed to be responsible for the structural diversity of dithiolopyrrolones produced by Saccharothrix algeriensis NRRL B-24137. Moreover, two activities, pyrrothine N-acetyltransferase and pyrrothine N-benzoyltransferase, are reported to catalyze the formation, respectively, to thiolutin and benzoyl-pyrrothine (BEP) in this bacterium. In this study, two genes encoding two putative acyltransferases were identified in S. algeriensis. The first one, actA, was identified by bioinformatic analysis and by analogy to an acetyltransferase, hlmA, identified in holomycin biosynthetic gene cluster in Streptomyces clavuligerus. The second was identified by purification of both enzymes from the bacterial biomass which provided a semipurified extract. The microsequencing of tryptic peptides from the final protein preparation yielded sequences of eight different fragments, two of them encoded by one gene, actB, in S. algeriensis genome bank. The alignment of actB against the GenBank database revealed significant homology to acyltransferase family. Differential expression of these genes, actA and actB, was then investigated in three different media: (i) semisynthetic medium (SSM), which promotes the production of thiolutin; (ii) SSM supplemented by 1.25 mM benzoic acid (SSM + BA), which promotes the production of both thiolutin and BEP; and (iii) tryptic soy broth (TSB) in which no dithiolopyrrolone derivatives were detected.


Identification and characterization of the biosynthetic gene cluster of thiolutin, a tumor angiogenesis inhibitor, in Saccharothrix algeriensis NRRL B-24137

Sheng Huang, Ming Him Tong, Zhiwei Qin, Zixin Deng, Hai Deng, Yi Yu
PMID: 25353334   DOI: 10.2174/1871520614666141027145200

Abstract

In this study, a new dithiolopyrrolone biosynthetic pathway was identified in Saccharothrix algeriensis NRRL B-24137, which was reported to produce a variety of dithiolopyrrolone natural products including thiolutin, a potential drug candidate for tumor angiogenesis inhibition. Bioinformatics analysis of the cluster revealed that it contains all the essential genes for holothin core biosynthesis and several other auxiliary genes. Interestingly, heterologous expression of the gene cluster in Streptomyces albus only induced the production of holomycin, implying that the gene responsible for the N4-methylation and the gene(s) involved in the formation of various acylated chains on N7 position of the holothin may locate outside the gene cluster. Incubation of holomycin with S-adenosyl-L-methionine (SAM) in the cell-free extract of Sa. algeriensis resulted in the production of thiolutin, suggesting that the N4-methyl group of thiolutin is originated from SAM, and the N4-methylation could be in the late stage of biosynthesis of thiolutin type dithiolopyrrolones. An evolution-based model for biosynthesis of thiolutin and its analogs was further proposed based on these results.


[Bactericidal, protozoicidal and fungicidal properties of thiolutin]

A SENECA, J H KANE, J ROCKENBACH
PMID: 24542052   DOI:

Abstract




The PSMD14 inhibitor Thiolutin as a novel therapeutic approach for esophageal squamous cell carcinoma through facilitating SNAIL degradation

Chao Jing, Xingchen Li, Mengqian Zhou, Shengchi Zhang, Qingchuan Lai, Dandan Liu, Beibei Ye, Linqi Li, Yue Wu, Hong Li, Kai Yue, Peng Chen, Xiaofeng Yao, Yansheng Wu, Yuansheng Duan, Xudong Wang
PMID: 33897885   DOI: 10.7150/thno.46109

Abstract

Metastasis and chemoresistance are major causes of poor prognosis in patients with esophageal squamous cell carcinoma (ESCC), manipulated by multiple factors including deubiquitinating enzyme (DUB). DUB PSMD14 is reported to be a promising therapeutic target in various cancers. Here, we explored the antitumor activity of Thiolutin (THL), the PSMD14 inhibitor, as a new therapy strategy in ESCC.
Through 4-NQO-induced murine ESCC model, we investigated the expression of PSMD14 in esophageal tumorigenesis. Ubiquitin-AMC assay was performed to evaluate DUB activity of PSMD14 with THL treatment. The effect of THL on epithelial-to-mesenchymal transition (EMT), invasion, stemness and chemosensitivity was detected by using
and
experiments. Immunoprecipitation and
ubiquitination assay were conducted to examine whether THL could impair the deubiquitination and stability of SNAIL regulated by PSMD14.
Compared with normal esophageal epithelium, PSMD14 was upregulated in 4-NQO-induced murine esophageal epithelium dysplasia and ESCC tissues. THL could significantly weaken DUB activity of PSMD14. Furthermore, the results of
and
assays showed that THL efficiently suppressed motility and stemness and increased sensitivity to cisplatin in ESCC. Mechanically, THL impaired the interaction between PSMD14 and SNAIL, then promoted the ubiquitination and degradation of SNAIL to inhibit EMT which plays a crucial role in ESCC metastasis, stemness and chemosensitivity. TCGA database analysis revealed that high concomitant PSMD14/SNAIL expression predicted shorter overall survival in esophageal cancer.
Our findings demonstrate for the first time that suppression of PSMD14/SNAIL axis by THL could be a novel and promising therapeutic approach for ESCC clinical therapy.


Alterations of signaling pathways in response to chemical perturbations used to measure mRNA decay rates in yeast

Nichole Eshleman, Xiangxia Luo, Andrew Capaldi, J Ross Buchan
PMID: 31601735   DOI: 10.1261/rna.072892.119

Abstract

Assessing variations in mRNA stability typically involves inhibiting transcription either globally or in a gene-specific manner. Alternatively, mRNA pulse-labeling strategies offer a means to calculate mRNA stability without inhibiting transcription. However, key stress-responsive cell signaling pathways, which affect mRNA stability, may themselves be perturbed by the approaches used to measure mRNA stability, leading to artifactual results. Here, we have focused on common strategies to measure mRNA half-lives in yeast and determined that commonly used transcription inhibitors thiolutin and 1,10 phenanthroline inhibit TORC1 signaling, PKC signaling, and partially activate HOG signaling. Additionally, 4-thiouracil (4tU), a uracil analog used in mRNA pulse-labeling approaches, modestly induces P-bodies, mRNA-protein granules implicated in storage and decay of nontranslating mRNA. Thiolutin also induces P-bodies, whereas phenanthroline has no effect. Doxycycline, which controls "Tet On/Tet Off" regulatable promoters, shows no impact on the above signaling pathways or P-bodies. In summary, our data argues that broad-acting transcriptional inhibitors are problematic for determining mRNA half-life, particularly if studying the impacts of the TORC1, HOG, or PKC pathway on mRNA stability. Regulatable promoter systems are a preferred approach for individual mRNA half-life studies, with 4tU labeling representing a good approach to global mRNA half-life analysis, despite modestly inducing P-bodies.


Thiolutin is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases

Linda Lauinger, Jing Li, Anton Shostak, Ibrahim Avi Cemel, Nati Ha, Yaru Zhang, Philipp E Merkl, Simon Obermeyer, Nicolas Stankovic-Valentin, Tobias Schafmeier, Walter J Wever, Albert A Bowers, Kyle P Carter, Amy E Palmer, Herbert Tschochner, Frauke Melchior, Raymond J Deshaies, Michael Brunner, Axel Diernfellner
PMID: 28459440   DOI: 10.1038/nchembio.2370

Abstract

Thiolutin is a disulfide-containing antibiotic and anti-angiogenic compound produced by Streptomyces. Its biological targets are not known. We show that reduced thiolutin is a zinc chelator that inhibits the JAB1/MPN/Mov34 (JAMM) domain-containing metalloprotease Rpn11, a deubiquitinating enzyme of the 19S proteasome. Thiolutin also inhibits the JAMM metalloproteases Csn5, the deneddylase of the COP9 signalosome; AMSH, which regulates ubiquitin-dependent sorting of cell-surface receptors; and BRCC36, a K63-specific deubiquitinase of the BRCC36-containing isopeptidase complex and the BRCA1-BRCA2-containing complex. We provide evidence that other dithiolopyrrolones also function as inhibitors of JAMM metalloproteases.


Blockade of deubiquitinating enzyme PSMD14 overcomes chemoresistance in head and neck squamous cell carcinoma by antagonizing E2F1/Akt/SOX2-mediated stemness

Chao Jing, Yuansheng Duan, Mengqian Zhou, Kai Yue, Shanshan Zhuo, Xingchen Li, Dandan Liu, Beibei Ye, Qingchuan Lai, Linqi Li, Xiaofeng Yao, Hui Wei, Wenchao Zhang, Yansheng Wu, Xudong Wang
PMID: 33456565   DOI: 10.7150/thno.48375

Abstract

Increasing evidence reveals a close relationship between deubiquitinating enzymes (DUBs) and cancer progression. In this study, we attempted to identify the roles and mechanisms of critical DUBs in head and neck squamous cell carcinoma (HNSCC).
Bioinformatics analysis was performed to screen differentially expressed novel DUBs in HNSCC. Immunohistochemistry assay was used to measure the expression of DUB PSMD14 in HNSCC specimens and adjacent normal tissues. The level of PSMD14 in HNSCC tumorigenesis was investigated using a 4-NQO-induced murine HNSCC model. The function of PSMD14 was determined through loss-of-function assays. Chromatin immunoprecipitation, immunoprecipitation and
ubiquitination assay were conducted to explore the potential mechanism of PSMD14. The anti-tumor activity of PSMD14 inhibitor Thiolutin was assessed by
and
experiments.
We identified PSMD14 as one of significantly upregulated DUBs in HNSCC tissues. Aberrant expression of PSMD14 was associated with tumorigenesis and malignant progression of HNSCC and further indicated poor prognosis. The results of
and
experiments demonstrated PSMD14 depletion significantly undermined HNSCC growth, chemoresistance and stemness. Mechanically, PSMD14 inhibited the ubiquitination and degradation of E2F1 to improve the activation of Akt pathway and the transcription of SOX2. Furthermore, PSMD14 inhibitor Thiolutin exhibited a potent anti-tumor effect on HNSCC
and
by impairing DUB activity of PSMD14.
Our findings demonstrate the role and mechanism of PSMD14 in HNSCC, and provide a novel and promising target for diagnosis and clinical therapy of HNSCC.


Thiolutin inhibits endothelial cell adhesion by perturbing Hsp27 interactions with components of the actin and intermediate filament cytoskeleton

Yifeng Jia, Shiaw-Lin Wu, Jeff S Isenberg, Shujia Dai, John M Sipes, Lyndsay Field, Bixi Zeng, Russell W Bandle, Lisa A Ridnour, David A Wink, Ramani Ramchandran, Barry L Karger, David D Roberts
PMID: 19579057   DOI: 10.1007/s12192-009-0130-0

Abstract

Thiolutin is a dithiole synthesized by Streptomyces sp. that inhibits endothelial cell adhesion and tumor growth. We show here that thiolutin potently inhibits developmental angiogenesis in zebrafish and vascular outgrowth from tissue explants in 3D cultures. Thiolutin is a potent and selective inhibitor of endothelial cell adhesion accompanied by rapid induction of HSPB1 (Hsp27) phosphorylation. The inhibitory effects of thiolutin on endothelial cell adhesion are transient, potentially due to a compensatory increase in Hsp27 protein levels. Accordingly, heat shock induction of Hsp27 limits the anti-adhesive activity of thiolutin. Thiolutin treatment results in loss of actin stress fibers, increased cortical actin as cells retract, and decreased cellular F-actin. Mass spectrometric analysis of Hsp27 binding partners following immunoaffinity purification identified several regulatory components of the actin cytoskeleton that associate with Hsp27 in a thiolutin-sensitive manner including several components of the Arp2/3 complex. Among these, ArpC1a is a direct binding partner of Hsp27. Thiolutin treatment induces peripheral localization of phosphorylated Hsp27 and Arp2/3. Hsp27 also associates with the intermediate filament components vimentin and nestin. Thiolutin treatment specifically ablates Hsp27 interaction with nestin and collapses nestin filaments. These results provide new mechanistic insights into regulation of cell adhesion and cytoskeletal dynamics by Hsp27.


Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis

Zhiwei Qin, Sheng Huang, Yi Yu, Hai Deng
PMID: 24141227   DOI: 10.3390/md11103970

Abstract

Dithiolopyrrolones are a class of antibiotics that possess the unique pyrrolinonodithiole (4H-[1,2] dithiolo [4,3-b] pyrrol-5-one) skeleton linked to two variable acyl groups. To date, there are approximately 30 naturally occurring dithiolopyrrolone compounds, including holomycin, thiolutin, and aureothricin, and more recently thiomarinols, a unique class of hybrid marine bacterial natural products containing a dithiolopyrrolone framework linked by an amide bridge with an 8-hydroxyoctanoyl chain linked to a monic acid. Generally, dithiolopyrrolone antibiotics have broad-spectrum antibacterial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, and even parasites. Holomycin appeared to be active against rifamycin-resistant bacteria and also inhibit the growth of the clinical pathogen methicillin-resistant Staphylococcus aureus N315. Its mode of action is believed to inhibit RNA synthesis although the exact mechanism has yet to be established in vitro. A recent work demonstrated that the fish pathogen Yersinia ruckeri employs an RNA methyltransferase for self-resistance during the holomycin production. Moreover, some dithiolopyrrolone derivatives have demonstrated promising antitumor activities. The biosynthetic gene clusters of holomycin have recently been identified in S. clavuligerus and characterized biochemically and genetically. The biosynthetic gene cluster of thiomarinol was also identified from the marine bacterium Pseudoalteromonas sp. SANK 73390, which was uniquely encoded by two independent pathways for pseudomonic acid and pyrrothine in a novel plasmid. The aim of this review is to give an overview about the isolations, characterizations, synthesis, biosynthesis, bioactivities and mode of action of this unique family of dithiolopyrrolone natural products, focusing on the period from 1940s until now.


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